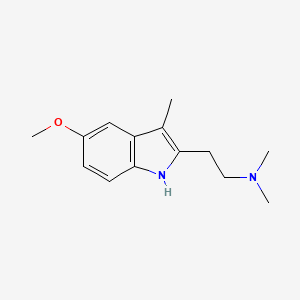
4-amino-3,5-bis(4-cyanophenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3,5-bis(4-cyanophenyl)benzonitrile is an organic compound with a complex structure, characterized by the presence of amino and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-bis(4-cyanophenyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with aniline in the presence of a catalyst to form the intermediate product, which is then further reacted with another equivalent of 4-cyanobenzaldehyde under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-3,5-bis(4-cyanophenyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-amino-3,5-bis(4-cyanophenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism by which 4-amino-3,5-bis(4-cyanophenyl)benzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: A simpler analog with similar functional groups but a less complex structure.
4-Cyanoaniline: Another related compound with a single nitrile group and an amino group.
Uniqueness
4-amino-3,5-bis(4-cyanophenyl)benzonitrile is unique due to its multi-functional nature, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its complex structure also makes it a valuable intermediate in the synthesis of more advanced compounds .
Propriétés
Formule moléculaire |
C21H12N4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-amino-3,5-bis(4-cyanophenyl)benzonitrile |
InChI |
InChI=1S/C21H12N4/c22-11-14-1-5-17(6-2-14)19-9-16(13-24)10-20(21(19)25)18-7-3-15(12-23)4-8-18/h1-10H,25H2 |
Clé InChI |
HBBNRTDTWJFEBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2N)C3=CC=C(C=C3)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)










![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
